Cas no 2034278-36-7 (2-{[1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl]oxy}pyrimidine)

2-{[1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl]oxy}pyrimidine is a synthetic organic compound featuring a pyrimidine core linked to a substituted piperidinyloxy moiety. Its structural design incorporates a 2-chloro-4-fluorobenzoyl group, enhancing its potential as an intermediate in pharmaceutical and agrochemical applications. The compound's unique scaffold offers versatility for further functionalization, making it valuable in medicinal chemistry for the development of biologically active molecules. Its well-defined heterocyclic framework may contribute to binding affinity in target interactions, particularly in kinase or enzyme inhibition studies. The presence of halogen substituents suggests potential stability and reactivity for selective modifications. This compound is suited for research applications requiring precise molecular architectures.
2-{[1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl]oxy}pyrimidine structure
2034278-36-7 structure
Product Name:2-{[1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl]oxy}pyrimidine
CAS No:2034278-36-7
MF:C16H15ClFN3O2
MW:335.760606050491
CID:5333249
Update Time:2025-05-28

2-{[1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl]oxy}pyrimidine Chemical and Physical Properties

Names and Identifiers

    • (2-chloro-4-fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
    • (2-chloro-4-fluorophenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
    • 2-{[1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl]oxy}pyrimidine
    • Inchi: 1S/C16H15ClFN3O2/c17-14-9-11(18)4-5-13(14)15(22)21-8-1-3-12(10-21)23-16-19-6-2-7-20-16/h2,4-7,9,12H,1,3,8,10H2
    • InChI Key: KYQWXMVHEMNAOM-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(N1CCCC(C1)OC1N=CC=CN=1)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 409
  • XLogP3: 2.9
  • Topological Polar Surface Area: 55.3

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Additional information on 2-{[1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl]oxy}pyrimidine

Comprehensive Overview of 2-{[1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl]oxy}pyrimidine (CAS No. 2034278-36-7)

2-{[1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl]oxy}pyrimidine (CAS No. 2034278-36-7) is a sophisticated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of a pyrimidine core linked to a piperidine moiety via an ether bridge, further functionalized with a 2-chloro-4-fluorobenzoyl group. Such structural complexity makes it a promising candidate for drug discovery, particularly in targeting enzyme inhibition and receptor modulation.

The compound's CAS No. 2034278-36-7 is frequently searched in scientific databases, reflecting its relevance in medicinal chemistry. Researchers are particularly interested in its potential applications in kinase inhibitors and GPCR-targeted therapies, which are hot topics in oncology and neurology. Its chloro-fluorobenzoyl substituent enhances binding affinity to hydrophobic pockets in proteins, a feature leveraged in rational drug design.

In the context of AI-driven drug discovery, 2-{[1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl]oxy}pyrimidine exemplifies how computational models predict bioactivity. Platforms like AlphaFold and Schrödinger are used to simulate its interactions with biological targets, accelerating lead optimization. This aligns with the growing demand for AI in chemistry, a trending search term among researchers.

Synthetic routes to this compound often involve Pd-catalyzed cross-coupling or nucleophilic aromatic substitution, methods widely discussed in green chemistry forums. Its piperidine-3-yloxy linker is notable for improving metabolic stability, a key concern in ADME/Tox studies. These aspects make it a frequent subject in patent literature, particularly for CNS drugs and anticancer agents.

From an SEO perspective, queries like "piperidine-pyrimidine hybrids" or "fluorobenzoyl derivatives in drug design" highlight user interest in structural motifs. The compound's logP and H-bond acceptors are also analyzed in bioisostere replacement strategies, a niche yet growing area in medicinal chemistry blogs.

Environmental considerations are another hotspot. While not classified as hazardous, its chloro-fluoro groups prompt studies on biodegradation pathways, resonating with searches for "sustainable pharmaceuticals." This dual focus on efficacy and safety underscores its appeal in preclinical development pipelines.

In summary, 2-{[1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl]oxy}pyrimidine (CAS No. 2034278-36-7) embodies the intersection of cutting-edge synthesis, computational modeling, and therapeutic innovation. Its multifaceted applications ensure continued relevance in both academic and industrial research landscapes.

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